Turofexorate isopropyl (XL-335) is a chemical compound that acts as an agonist of the farnesoid X receptor (FXR). [] FXR is a nuclear receptor primarily found in the liver and intestines, playing a critical role in regulating bile acid synthesis, lipid metabolism, and glucose homeostasis. [, ] Due to its ability to activate FXR, turofexorate isopropyl is a valuable tool for investigating FXR-mediated pathways and their potential therapeutic applications, particularly in metabolic and fibrotic diseases. [, ]
Turofexorate isopropyl primarily functions as a prodrug, converting into its active metabolite omidenepag within the eye. [, ] Omidenepag then acts as a selective agonist of the prostaglandin E2 receptor 2 (EP2). [, , ] This activation of the EP2 receptor, in turn, enhances both conventional trabecular and uveoscleral outflow facilities, ultimately leading to a reduction in intraocular pressure (IOP). [, ]
7.1. In vitro Hepatic Steatosis Model:Turofexorate isopropyl has been explored in a microfluidic gut-liver chip model to simulate hepatic steatosis (fatty liver disease). [] This model demonstrated the compound's anti-steatotic effects, potentially by influencing lipid absorption and metabolism through the FXR pathway. []
7.2. Ocular Hypertension and Glaucoma Treatment:While the provided papers focus on its active metabolite, omidenepag, turofexorate isopropyl is significant as the prodrug facilitating omidenepag's delivery. [, , ] Studies demonstrate that omidenepag, by activating the EP2 receptor, effectively lowers IOP, offering a potential treatment option for glaucoma and ocular hypertension. [, , , ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2